molecular formula C25H48O4 B12399876 Di(2-ethylhexyl) azelate-d14

Di(2-ethylhexyl) azelate-d14

Cat. No.: B12399876
M. Wt: 426.7 g/mol
InChI Key: ZDWGXBPVPXVXMQ-MCSWSIPZSA-N
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Description

Di(2-ethylhexyl) azelate-d14 is a deuterium-labeled compound, specifically the deuterium-labeled form of Di(2-ethylhexyl) azelate. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(2-ethylhexyl) azelate-d14 typically involves the esterification of azelaic acid with deuterium-labeled 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the high-purity product required for research applications .

Chemical Reactions Analysis

Types of Reactions

Di(2-ethylhexyl) azelate-d14 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Di(2-ethylhexyl) azelate-d14 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Di(2-ethylhexyl) azelate-d14 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in mass spectrometry, allowing researchers to track the compound’s distribution and transformation. This helps in understanding the metabolic pathways and molecular targets involved in the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Di(2-ethylhexyl) adipate (DEHA): Another ester used as a plasticizer and in similar research applications.

    Di(2-ethylhexyl) phthalate (DEHP): Commonly used plasticizer with similar ester functional groups.

    Di(2-ethylhexyl) sebacate (DEHS): Used in similar industrial applications as a plasticizer

Uniqueness

Di(2-ethylhexyl) azelate-d14 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and other scientific research fields .

Properties

Molecular Formula

C25H48O4

Molecular Weight

426.7 g/mol

IUPAC Name

bis(2-ethylhexyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioate

InChI

InChI=1S/C25H48O4/c1-5-9-16-22(7-3)20-28-24(26)18-14-12-11-13-15-19-25(27)29-21-23(8-4)17-10-6-2/h22-23H,5-21H2,1-4H3/i11D2,12D2,13D2,14D2,15D2,18D2,19D2

InChI Key

ZDWGXBPVPXVXMQ-MCSWSIPZSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)OCC(CC)CCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCC(=O)OCC(CC)CCCC

Origin of Product

United States

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